molecular formula C13H20N2O3 B1335105 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid CAS No. 436087-12-6

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid

Cat. No. B1335105
M. Wt: 252.31 g/mol
InChI Key: YSXCAKJMKCEGPG-UHFFFAOYSA-N
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Description

The compound "6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid" is a structurally complex molecule that appears to be related to piperazine-containing compounds, which are often of interest in pharmaceutical chemistry due to their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in the literature. For instance, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters has been achieved starting from L- or D-serine and dimethyl-D-malate . This process involves acylation, hydrogenolysis, and a novel Friedel-Crafts reaction, which unexpectedly led to a tricyclic product. Although the target compound is not directly synthesized in this study, the methodologies employed could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms. The electrochemical studies of quinoline carboxylic acid derivatives with a piperazine moiety suggest that resonance isomerism and intramolecular hydrogen bonding play a significant role in the electrochemistry of these compounds . These structural features could also be relevant to the compound of interest, influencing its chemical behavior and interactions.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be influenced by the substituents attached to the piperazine ring. In the synthesis of 3,4-disubstituted piperidines, a switch in diastereoselectivity is observed between Lewis and Brønsted acid catalysts . This indicates that the reaction conditions can significantly affect the outcome of reactions involving piperazine derivatives. Such insights could be valuable when considering the chemical reactions that "6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The electrochemical studies mentioned provide a basis for understanding the acid-base equilibria of these compounds . The presence of the piperazine ring and its substituents can affect properties such as solubility, stability, and reactivity. While specific data on the compound is not provided, the principles derived from related compounds can be applied to hypothesize its properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized using various techniques. For instance, Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones, starting from alpha-amino acids and using N-acyliminium ion chemistry, which may be relevant to the synthesis of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid (Veerman et al., 2003).

  • Chemical Reactions and Modifications : The compound has been involved in various chemical reactions. Dawane et al. (2009) discussed the Michael condensation of a, â-unsaturated carbonyl compounds to form derivatives, which can be applied to similar compounds (Dawane et al., 2009).

Biomedical Research

  • Antimicrobial Properties : Some derivatives of piperazine, including those similar to 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid, have been investigated for their antimicrobial properties. Mallesha and Mohana (2011) synthesized piperazine derivatives and evaluated their antibacterial, antifungal, and antioxidant activities (Mallesha & Mohana, 2011).

  • Pharmacological Use in Imaging : The compound has potential applications in medical imaging. Abate et al. (2011) studied analogues of σ receptor ligand containing piperazine for use as positron emission tomography radiotracers, indicating potential imaging applications for related compounds (Abate et al., 2011).

  • Polymer Synthesis : The compound is also used in the synthesis of polymers. Hattori and Kinoshita (1979) described the synthesis of polyamides containing piperazine, a process potentially applicable to 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid (Hattori & Kinoshita, 1979).

Safety And Hazards

The safety information for “4-Methyl-piperazine-1-carbonyl chloride” indicates that it’s dangerous and has a hazard statement of H314 . This means it causes severe skin burns and eye damage.

properties

IUPAC Name

6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXCAKJMKCEGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389872
Record name 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid

CAS RN

436087-12-6
Record name 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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